molecular formula C11H13NO3 B8815470 Methyl 4-anilino-4-oxobutanoate CAS No. 5430-83-1

Methyl 4-anilino-4-oxobutanoate

Cat. No. B8815470
Key on ui cas rn: 5430-83-1
M. Wt: 207.23 g/mol
InChI Key: YYOHIHLNZZZABC-UHFFFAOYSA-N
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Patent
US07160902B2

Procedure details

Using the same reaction conditions as described in Example 20-step a except that methyl 4-chloro-3-oxobutyrate replaced methyl 3-chloro-3-oxopropionate, aniline (2.33 g, 25 mmol) was converted to the succinamide compound (5.18 g, 100%) after purification by chromatography over silica gel. 1H NMR (400 MHz, CDCl3) δ: 7.70 (s, 1H), 7.50 (d, 2H), 7.30 (t, 2H), 7.09 (m, 1H), 3.70 (s, 3H), 2.73–2.65 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.33 g
Type
reactant
Reaction Step Three
Quantity
5.18 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH2:4][C:5]([O:7][CH3:8])=[O:6].ClC(=O)CC(OC)=[O:14].[NH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(N)(=O)CCC(N)=O>>[CH3:8][O:7][C:5](=[O:6])[CH2:4][CH2:3][C:2]([NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC(=O)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(=O)OC)=O
Step Three
Name
Quantity
2.33 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
5.18 g
Type
reactant
Smiles
C(CCC(=O)N)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction conditions
CUSTOM
Type
CUSTOM
Details
after purification by chromatography over silica gel

Outcomes

Product
Name
Type
Smiles
COC(CCC(=O)NC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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